molecular formula C20H26F3N5O B2904647 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2034244-16-9

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2904647
CAS No.: 2034244-16-9
M. Wt: 409.457
InChI Key: PWOFFHGREPNTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 2034244-16-9) is a synthetically produced chemical compound with the molecular formula C20H26F3N5O and a molecular weight of 409.45 g/mol . This complex molecule features a 1,2,4-oxadiazole ring system—a five-membered heterocycle known for its bioisosteric properties, often serving as a surrogate for ester and amide functionalities to improve metabolic stability . This core structure is linked via a methylene bridge to a piperidine ring, which is in turn connected to a phenylpiperazine moiety bearing a trifluoromethyl group . The specific three-dimensional arrangement and presence of these distinct pharmacophoric elements make it a valuable intermediate for researchers in drug discovery. Compounds incorporating 1,2,4-oxadiazole and piperazine subunits are of significant interest in medicinal chemistry due to their wide range of potential biological activities, which can include anticancer, antibacterial, and anti-inflammatory effects, among others . Similarly, piperazine and piperidine derivatives are frequently investigated for their potential in developing treatments for various conditions, including diabetes . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key building block for synthesizing novel chemical libraries or as a starting point for structure-activity relationship (SAR) studies in various drug discovery programs.

Properties

IUPAC Name

3-methyl-5-[[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5O/c1-15-24-19(29-25-15)14-26-7-5-17(6-8-26)27-9-11-28(12-10-27)18-4-2-3-16(13-18)20(21,22)23/h2-4,13,17H,5-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOFFHGREPNTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Piperazine and Piperidine Moieties: These are often synthesized through nucleophilic substitution reactions involving appropriate halogenated precursors.

    Introduction of the Trifluoromethyl Group: This step can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Construction of the Oxadiazole Ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Industry: It is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine and piperidine moieties are known to bind to various receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives reported in recent literature. A detailed comparison is provided below:

Structural Analogues and Target Specificity

Compound Name / ID Core Structure Key Substituents Biological Target Activity Reference
Target Compound Piperidine-Piperazine - 3-Methyl-1,2,4-oxadiazole
- 3-(Trifluoromethyl)phenyl
Undisclosed (inferred: GLP-1R or CNS receptors) Hypothesized antidiabetic/neuroactivity
V-0219 Piperidine-Morpholine - 4-(Trifluoromethyl)phenyl
- 1,2,4-Oxadiazole
GLP-1R (Positive Allosteric Modulator) Antidiabetic: Reduces food intake, improves glucose handling
7k (Dopamine D3 Ligand) Piperazine-Pentanamide - Pyridin-2-ylphenyl
- 2-(Trifluoromethyl)phenyl
Dopamine D3 Receptor Selective receptor binding (neurological applications)
Linezolid-like Oxadiazoles Oxazolidinone-Oxadiazole - 3-Methyl-1,2,4-oxadiazole
- Fluorophenyl
Bacterial ribosomes Antibacterial: Activity against Gram-positive pathogens
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Piperazine-Oxadiazole - 4-Methylphenyl Undisclosed Life science research (structural analog)

Pharmacokinetic and Functional Differences

  • Electron-Withdrawing Groups : The target compound’s 3-(trifluoromethyl)phenyl group enhances metabolic stability compared to morpholine-based V-0219, which lacks this substitution .
  • Piperazine vs. Morpholine : Replacing morpholine (in V-0219) with piperazine (in the target compound) may alter hydrogen-bonding capacity, affecting solubility and receptor affinity .
  • Antibacterial vs. Metabolic Activity: Linezolid analogs () prioritize oxazolidinone rings for ribosomal binding, whereas the target compound’s piperidine-piperazine scaffold suggests CNS or metabolic receptor targeting .

Research Findings

Antidiabetic Potential (Inference from V-0219)

The target compound’s trifluoromethyl group may further improve pharmacokinetics by resisting oxidative metabolism .

Metabolic Stability

The trifluoromethyl group in the target compound likely enhances its half-life compared to non-fluorinated analogs like 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (), which lacks this stabilizing moiety .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and what challenges arise during its multi-step preparation?

  • Methodological Answer: Synthesis typically involves:
  • Oxadiazole Ring Formation : Cyclization of hydrazides with carbonyl derivatives under reflux conditions (e.g., using phenylhydrazine and pyridine-2-carboxylic acid) .
  • Piperidine-Piperazine Coupling : Nucleophilic substitution or coupling reactions (e.g., Cu-catalyzed click chemistry for triazole linkages, as seen in analogous piperazine derivatives) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .
    Challenges : Low yields in cyclization steps due to steric hindrance from the trifluoromethyl group; competing side reactions during coupling steps require strict temperature control (e.g., 0–5°C for azide-alkyne cycloaddition) .

Q. How can researchers validate the structural integrity of this compound, particularly the positioning of the 3-methyl-1,2,4-oxadiazole moiety?

  • Methodological Answer:
  • Spectroscopic Analysis : 1H^1H-NMR to confirm methyl group integration (3H singlet at δ 2.4–2.6 ppm for 3-methyl-oxadiazole) and 13C^{13}C-NMR to resolve oxadiazole carbons (C=O at ~165–170 ppm) .
  • X-ray Crystallography : Resolve piperidine/piperazine chair conformations and oxadiazole planarity (analogous structures in used this for piperidine derivatives) .
  • IR Spectroscopy : Confirm oxadiazole C=N stretches at 1540–1600 cm1^{-1} .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., antimicrobial or antitumor potential)?

  • Methodological Answer:
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Antitumor : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations; compare to cisplatin or doxorubicin .
  • Selectivity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess toxicity thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxadiazole or piperazine rings) impact target binding affinity?

  • Methodological Answer:
  • SAR Studies : Synthesize analogs with substituent variations (e.g., replacing 3-methyl-oxadiazole with 3-phenyl or 3-cyclopropyl groups). Test binding to hypothesized targets (e.g., dopamine D3 receptors, as in ) via radioligand displacement assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs with parent compound; validate with MD simulations .
    Key Finding : Trifluoromethyl groups enhance lipophilicity and CNS penetration, but bulky substituents may reduce piperazine ring flexibility, affecting receptor engagement .

Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy for this compound?

  • Methodological Answer:
  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), metabolic stability (microsomal assays), and blood-brain barrier permeability (PAMPA-BBB) .
  • Metabolite Identification : Use HPLC-QTOF to detect phase I/II metabolites; test metabolites for activity to rule out prodrug mechanisms .
    Example : Piperazine derivatives often exhibit rapid hepatic clearance; co-administration with CYP450 inhibitors (e.g., ketoconazole) may improve bioavailability .

Q. What strategies mitigate toxicity risks associated with the trifluoromethylphenyl group?

  • Methodological Answer:
  • Toxicophore Masking : Introduce prodrug moieties (e.g., ester-protected carboxylates) to reduce reactive intermediate formation .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks; prioritize analogs with lower alert scores .
  • In Vivo Safety : Conduct acute toxicity studies in rodents (OECD 423), monitoring liver/kidney function markers (ALT, BUN) .

Key Considerations for Researchers

  • Contradictions in Data : Cross-validate biological activity claims using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural Complexity : The trifluoromethyl group complicates NMR interpretation; use 19F^{19}F-NMR for unambiguous assignment .
  • Safety Compliance : Follow OSHA/GHS guidelines for handling corrosive intermediates (e.g., skin/eye protection, fume hood use) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.